

Validation of Novel Morpholine-3-Carboxamide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Morpholine-3-carboxamide*

Cat. No.: *B110646*

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For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the potency and pharmacokinetic properties of drug candidates.^[1] Novel compounds synthesized from **morpholine-3-carboxamide** are currently under rigorous investigation for a multitude of therapeutic applications, with a significant focus on oncology and infectious diseases. This guide provides an objective comparison of the performance of these novel compounds against existing alternatives, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

A significant number of novel morpholine-containing compounds are being developed as anticancer agents, many of which target the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.^[2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^{[3][4]}

Comparative Efficacy of Morpholine-Based Anticancer Agents

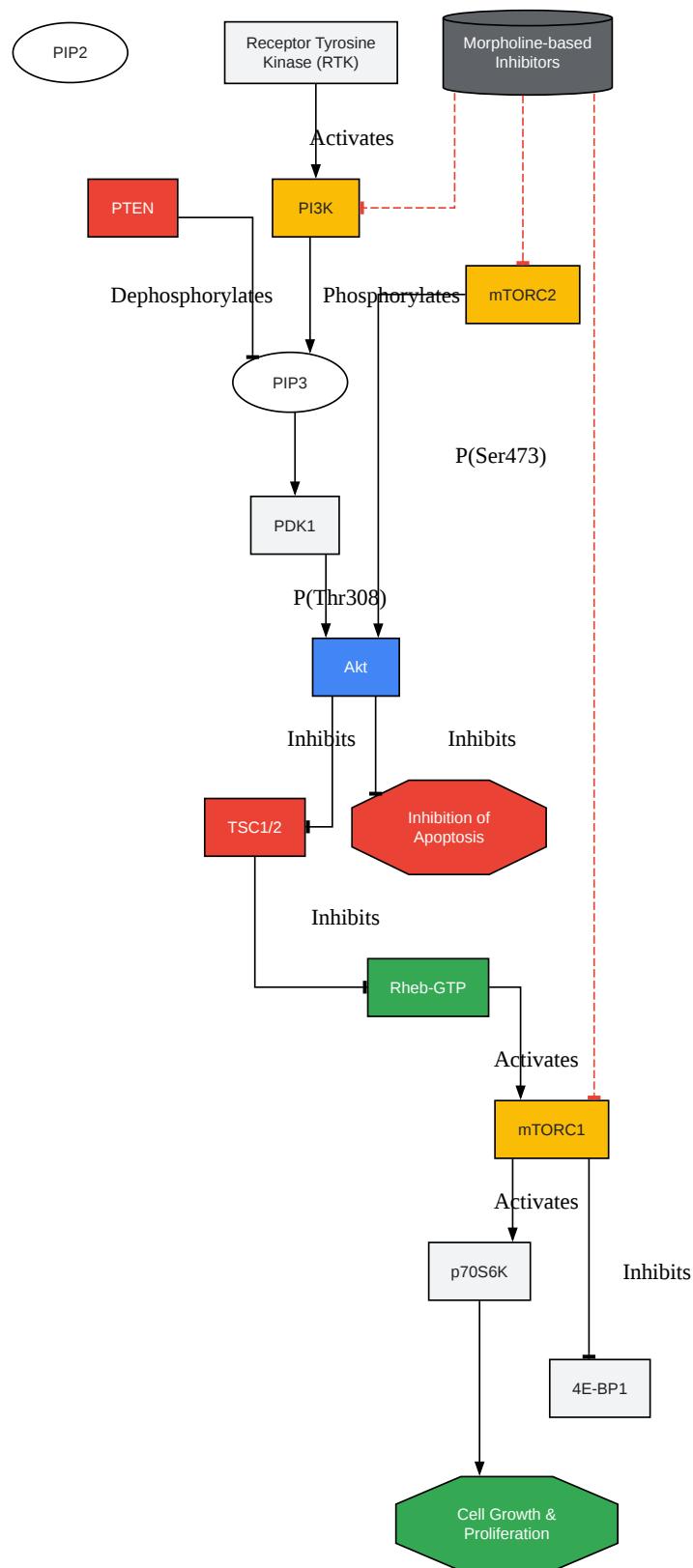
The following table summarizes the in vitro cytotoxic activity of several recently developed morpholine derivatives against various cancer cell lines. These compounds are compared with established chemotherapy agents to benchmark their potency.

Compound ID	Derivative Class	Cancer Cell Line	IC50 (µM)	Reference Compound	IC50 (µM)	Reference
AK-3	Morpholine substituted quinazoline	A549 (Lung)	10.38 ± 0.27	Colchicine	-	[5]
MCF-7 (Breast)	6.44 ± 0.29	Colchicine	-	[5]		
SHSY-5Y (Neuroblastoma)	9.54 ± 0.15	Colchicine	-	[5]		
AK-10	Morpholine substituted quinazoline	A549 (Lung)	8.55 ± 0.67	Colchicine	-	[5]
MCF-7 (Breast)	3.15 ± 0.23	Colchicine	-	[5]		
SHSY-5Y (Neuroblastoma)	3.36 ± 0.29	Colchicine	-	[5]		
Compound 6b	N-caffeoylemorpholine	P388 (Murine Leukemia)	1.48	-	-	[6]
Compound 8b	Quinoline-3-carboxamide	MCF-7 (Breast)	0.839	-	-	[7]
Compound 12e	Quinoline-chalcone	MGC-803 (Gastric)	1.38	5-Fu	6.22	[8]
HCT-116 (Colon)	5.34	5-Fu	10.4	[8]		

MCF-7 (Breast)	5.21	5-Fu	11.1	[8]
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Signaling Pathway Inhibition

Many morpholine-based anticancer agents function by inhibiting key kinases in the PI3K/Akt/mTOR pathway. For instance, dimorpholinoquinazoline derivatives have been shown to inhibit the phosphorylation of Akt, mTOR, and S6K, leading to apoptosis in cancer cells.[9]



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PI3K/Akt/mTOR signaling pathway and inhibition points for morpholine-based compounds.

Experimental Protocols: In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Materials:

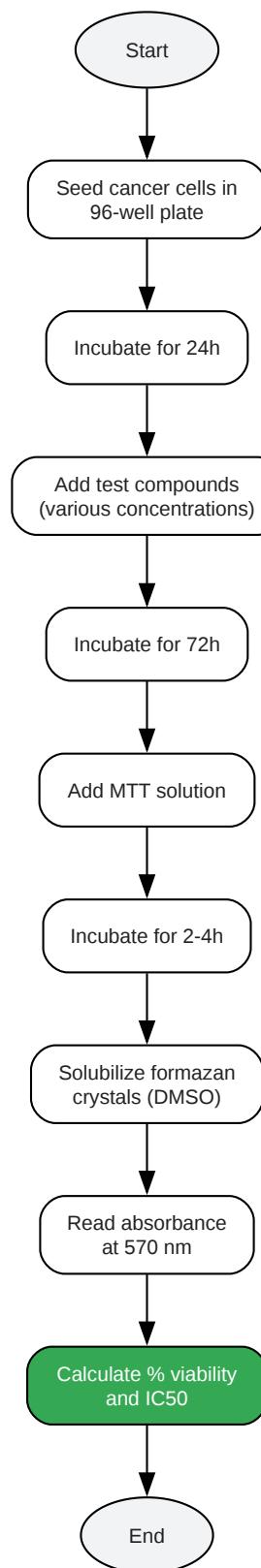
- 96-well microtiter plates
- Cancer cell line (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, replace the existing medium with 100 μ L of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[10] Incubate for a specified period (e.g., 72 hours).[10]
- MTT Addition: Following the treatment period, add 10 μ L of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2]
- Solubilization of Formazan: Carefully remove the medium and add 100 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals formed by viable

cells.[\[2\]](#)

- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[\[2\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.



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Workflow for determining anticancer activity using the MTT assay.

Antifungal Activity: Disrupting Ergosterol Biosynthesis

Novel **morpholine-3-carboxamide** derivatives have also demonstrated significant potential as antifungal agents. Their primary mechanism of action involves the inhibition of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.^[11] Specifically, morpholine-based antifungals inhibit two key enzymes: sterol Δ 14-reductase and sterol Δ 7- Δ 8-isomerase.^[12]

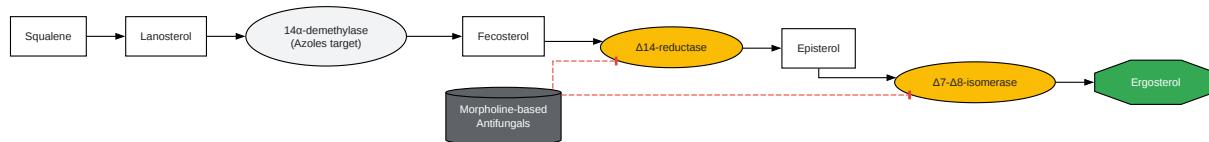
Comparative Efficacy of Morpholine-Based Antifungal Agents

The following table presents a comparison of the in vitro antifungal activity of silicon-incorporated morpholine analogues and other morpholine derivatives against various pathogenic fungi.

Compo und ID	Fungal Strain	IC50 (µg/mL)	MIC (µg/mL)	MFC (µg/mL)	Reference	Compo und	MIC (µg/mL)	Reference
Sila-analogue 24	Candida albicans ATCC 24433	0.04	0.125	0.25	Fluconazole	0.5	[13]	
Candida glabrata NCYC 388		0.25	0.5	1	Fenpropimorph	>128	[13]	
Cryptococcus neoformans ATCC 34664		0.06	0.125	0.25	Amorolfine	0.125	[13]	
Aspergillus niger ATCC 10578		0.5	1	2	Fenpropidin	>128	[13]	
UR-9751	Candida albicans	-	0.12- >128	-	Fluconazole	0.12- >128	[14]	
Cryptococcus neoformans ns		-	0.12-16	-	Fluconazole	1-16	[14]	
Compound 7b	Aspergillus niger	-	Good Activity	-	-	-	[15]	
Aspergillus flavus		-	Good Activity	-	-	-	[15]	

Ergosterol Biosynthesis Pathway Inhibition

The inhibition of sterol Δ 14-reductase and sterol Δ 7- Δ 8-isomerase by morpholine derivatives leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting growth.[12]



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Ergosterol biosynthesis pathway highlighting the inhibitory action of morpholine antifungals.

Experimental Protocols: Antifungal Susceptibility Testing

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing to ensure reproducibility and comparability of results.[13]

Materials:

- 96-well microtiter plates
- Fungal isolates
- Standardized inoculum
- RPMI-1640 medium
- Serial dilutions of antifungal agents
- Incubator

Procedure:

- Inoculum Preparation: Prepare a standardized suspension of the fungal isolate according to CLSI guidelines (M27-A3 for yeasts, M38-A2 for filamentous fungi).[13]
- Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium in a 96-well microtiter plate.
- Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
- Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
- Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth in the control well.[16]
- Determining MFC: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no visible growth is subcultured onto agar plates. The MFC is the lowest drug concentration that results in no growth on the subculture plates.[13]

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